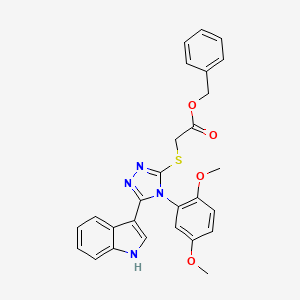

benzyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Description

Historical Development of 1,2,4-Triazole Scaffolds in Medicinal Chemistry

The 1,2,4-triazole scaffold, first synthesized by Bladin in 1885, has evolved into a cornerstone of medicinal chemistry due to its stability, hydrogen-bonding capacity, and isosteric versatility. Its molecular formula (C₂H₃N₃) allows mimicry of carboxylic acids, amides, and esters, enabling broad interactions with biological targets. By the mid-20th century, triazoles gained prominence with the discovery of antifungal azoles like fluconazole and voriconazole, which inhibit fungal cytochrome P450 enzymes. Subsequent decades saw diversification into anticonvulsants (e.g., loreclezole), antidepressants (trazodone), and aromatase inhibitors (letrozole).

Table 1: FDA-Approved Drugs Featuring 1,2,4-Triazole Scaffolds

| Drug Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Fluconazole | Antifungal | CYP51 inhibition |

| Alprazolam | Anxiolytic | GABA-A receptor modulation |

| Letrozole | Anticancer (breast) | Aromatase enzyme inhibition |

The scaffold’s adaptability is exemplified by hybrid derivatives, such as 1,5-diaryl-1,2,4-triazoles, which inhibit tubulin polymerization (IC₅₀: 3–100 nM) in cancer cells.

Significance of Indole Moiety in Bioactive Compounds

Indole, a bicyclic structure fusing pyrrole and benzene rings, is a ubiquitous pharmacophore in natural and synthetic therapeutics. Its planar geometry facilitates π-π stacking and hydrogen bonding, critical for receptor interactions. Notable indole derivatives include serotonin, vinca alkaloids, and the antitumor agent indolemycin. Substitution at the 3-position, as seen in 3-acetyl indole, enhances bioactivity by modulating electronic and steric properties.

Table 2: Bioactive Indole Derivatives and Their Applications

| Compound | Source | Activity |

|---|---|---|

| Serotonin | Mammalian neurotransmission | Neurotransmitter regulation |

| Vincristine | Catharanthus roseus | Antimitotic (cancer therapy) |

| Meridianin C | Marine tunicates | Kinase inhibition |

Indole’s role in drug design extends to antiviral and antimicrobial agents, where its nitrogen atom participates in critical hydrogen bonds with viral proteases.

Emergence of Indole-Triazole Conjugates as Privileged Structures

Molecular hybridization of indole and triazole leverages complementary pharmacophoric features. Indole-triazole conjugates exhibit enhanced solubility, target affinity, and metabolic stability compared to parent scaffolds. For instance, hybrids linking 1,2,4-triazole with 3-acetyl indole demonstrate dual antiproliferative and antifungal activities (IC₅₀: 0.06–0.20 mM).

Table 3: Biological Activities of Indole-Triazole Hybrids

| Hybrid Structure | Activity | Target |

|---|---|---|

| 5-(1H-Indol-3-yl)-1,2,4-triazole | Anticancer | Tubulin polymerization |

| Indole-1,2,3-triazole | Antiviral (SARS-CoV-2) | Main protease (Mᴾᴿᴼ) |

| Bis-indole-triazole | Antimicrobial | DNA gyrase inhibition |

Click chemistry enables precise linkage of indole and triazole units, as seen in compounds targeting SARS-CoV-2 Mᴾᴿᴼ with binding affinities of −7.4 to −9.1 kcal/mol.

Rationale for Thioacetoester Functionality in Triazole Derivatives

The thioacetoester group (–S–CO–O–) in benzyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate enhances lipophilicity and membrane permeability. Sulfur’s electronegativity stabilizes the triazole ring, while the ester moiety offers metabolic leverage—hydrolysis in vivo releases bioactive thiol intermediates.

Structural Advantages of Thioacetoester:

- Lipophilicity: The benzyl ester increases logP, facilitating blood-brain barrier penetration.

- Metabolic Stability: Esterases hydrolyze the acetoxy group, enabling controlled drug release.

- Electron Withdrawal: The thioether sulfur modulates electron density, enhancing triazole’s hydrogen-bonding capacity.

Comparative studies show thioether-linked triazoles exhibit 2–5-fold greater antimicrobial potency than oxygen analogs, likely due to improved target binding.

Properties

IUPAC Name |

benzyl 2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O4S/c1-33-19-12-13-24(34-2)23(14-19)31-26(21-15-28-22-11-7-6-10-20(21)22)29-30-27(31)36-17-25(32)35-16-18-8-4-3-5-9-18/h3-15,28H,16-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKBQFJXHKOCMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)OCC3=CC=CC=C3)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The process can be outlined as follows:

- Preparation of Triazole Derivative : The initial step involves the synthesis of the 4H-1,2,4-triazole core through cyclization reactions involving hydrazine derivatives and various isothiocyanates.

- Thioether Formation : The introduction of the thioacetate group is achieved via nucleophilic substitution reactions.

- Final Acetate Formation : Benzylation and subsequent acetylation lead to the final product.

Biological Activity

The biological activity of this compound has been evaluated in several studies highlighting its potential as an anticancer agent and its effects on various biological pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Line Studies : In vitro tests indicate that the compound has an IC50 value in the low micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231. Specifically, one study reported IC50 values of 52 nM for MCF-7 cells and 74 nM for MDA-MB-231 cells .

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 52 |

| MDA-MB-231 | 74 |

The mechanism underlying the anticancer activity involves:

- Cell Cycle Arrest : The compound induces G2/M phase cell cycle arrest, which is critical for preventing cancer cell proliferation.

- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, as evidenced by increased markers associated with apoptosis.

- Tubulin Interaction : The compound appears to inhibit tubulin polymerization, which is a well-known mechanism for anticancer agents targeting microtubules .

Research Findings

Several studies have explored the broader biological implications of this compound:

- Antifungal Activity : Preliminary evaluations suggest that related triazole compounds exhibit antifungal properties comparable to established antifungal agents like bifonazole .

- Antibacterial Properties : Some derivatives have shown bactericidal activity against strains such as Streptococcus and Staphylococcus, indicating potential applications in treating bacterial infections .

Case Studies

A notable case study involved a series of synthesized triazole derivatives where this compound was tested for its efficacy against human colon cancer (HCT 116) cells. Results indicated a significant reduction in cell viability with an IC50 value lower than that of doxorubicin (a standard chemotherapeutic agent), demonstrating its potential as a novel anticancer drug candidate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,2,4-triazole derivatives with thioether linkages. Below is a detailed comparison with structurally related compounds from the evidence:

Key Observations

Substituent Effects on Bioactivity: The indole group in the target compound distinguishes it from pyridine (5q, ) or thiadiazole () analogs. Electron-donating groups (e.g., methoxy in the target vs. ethoxy in compound 2 ) enhance aromatic stabilization but may reduce metabolic stability compared to electron-withdrawing groups (e.g., nitro in 13a ).

Synthetic Routes: The target compound’s benzyl thioacetate side chain likely requires S-alkylation, similar to compound 2’s synthesis using cesium carbonate in DMF . Yields for triazole-thioacetates vary widely: 9–28% for indolinone derivatives () vs. 79–88% for simpler pyridine analogs (), suggesting steric hindrance from bulkier groups (e.g., indole) lowers efficiency.

Analytical and Thermodynamic Properties :

- Morpholinium analogs () emphasize the importance of salt forms in improving solubility and enabling precise impurity profiling via HPLC.

- Thermodynamic studies () reveal temperature-dependent retention behavior, critical for purifying hydrophilic derivatives.

Biological Potential: Sodium salts () exhibit enhanced enzyme interactions, implying that the target compound’s benzyl ester may require hydrolysis (to a free thioacetic acid) for optimal activity.

Q & A

Q. What are the established multi-step synthetic routes for this compound, and what key intermediates are involved?

The synthesis involves sequential reactions:

- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazides or hydrazides under reflux with acetic acid catalysis (e.g., ethanol solvent, ~4 hours reflux) .

- Step 2 : Introduction of the indole moiety using Fischer indole synthesis or substitution reactions, often requiring inert atmospheres (e.g., N₂) and polar aprotic solvents like DMSO .

- Step 3 : Thioether linkage formation via nucleophilic substitution between a triazole-thiol intermediate and benzyl bromoacetate, optimized with NaOH as a base . Key intermediates include 4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol and indole-3-carbaldehyde derivatives.

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

- 1H/13C NMR : Assign peaks for methoxy groups (δ ~3.8–4.0 ppm), indole NH (δ ~10–12 ppm), and benzyl ester protons (δ ~5.1–5.3 ppm) .

- HRMS : Validate molecular weight with <5 ppm error.

- FT-IR : Confirm thioether (C-S, ~650 cm⁻¹) and ester carbonyl (C=O, ~1720 cm⁻¹) stretches .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in triazole ring formation?

- Solvent effects : Use ethanol or acetonitrile to enhance cyclization efficiency .

- Catalysis : Add glacial acetic acid (5 drops per 0.001 mol substrate) to accelerate hydrazide-aldehyde condensation .

- Temperature : Maintain 80–90°C during reflux to minimize side products like oxadiazole byproducts .

Q. What structural modifications enhance antimicrobial activity while reducing cytotoxicity?

- Substituent analysis : Replace 2,5-dimethoxyphenyl with 3,4-dimethoxyphenyl to boost antifungal activity (see MIC reductions of 32→8 µg/mL in C. albicans) .

- Ester hydrolysis : Convert the benzyl ester to a free carboxylic acid to improve solubility and selectivity .

Q. How can computational methods resolve contradictions in bioactivity data across derivatives?

- Molecular docking : Use AutoDock Vina to model interactions with C. albicans CYP51 (Lanosterol 14α-demethylase), identifying critical H-bonds with methoxy groups .

- QSAR modeling : Correlate logP values with cytotoxicity (e.g., derivatives with logP >3.5 show higher membrane disruption) .

Q. What mechanistic insights explain the compound’s activity against drug-resistant pathogens?

- Efflux pump inhibition : Assess synergy with sub-inhibitory concentrations of efflux inhibitors (e.g., verapamil) in S. aureus MRSA strains .

- Membrane permeability : Use fluorescent probes (e.g., DiSC₃(5)) to quantify membrane depolarization .

Q. How does the thioether linkage influence metabolic stability in vitro?

- Microsomal stability assay : Incubate with rat liver microsomes (RLM) and quantify degradation via LC-MS. The thioether group reduces CYP3A4-mediated oxidation compared to ether analogs (t₁/₂ increased from 1.2→3.8 hours) .

Methodological Guidance

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation of triazole and indole byproducts .

- Recrystallization : Dissolve in hot ethanol and cool to 4°C for 24 hours to obtain >95% pure crystals .

Q. How should researchers design experiments to study tautomerism in the triazole ring?

- Variable-temperature NMR : Monitor proton shifts between 1,2,4-triazole tautomers at 25–80°C .

- X-ray crystallography : Resolve tautomeric states in single crystals grown from DMSO/water (1:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.